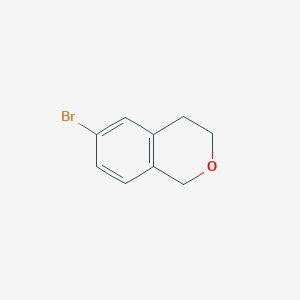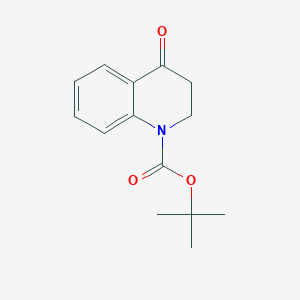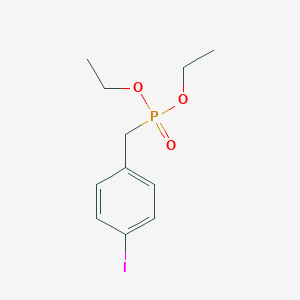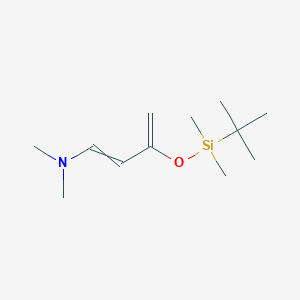
Acide 4-propoxyphénylboronique
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of phenylboronic acids typically involves organoboronic intermediates or direct borylation of aromatic compounds. While specific methods for the synthesis of 4-Propoxyphenylboronic acid are not detailed, similar compounds like 4-iodophenylboronic acid have been synthesized through palladium-catalyzed oxidative Heck coupling reactions, which could potentially apply to 4-Propoxyphenylboronic acid as well (Li et al., 2012).
Molecular Structure Analysis
The molecular structure of phenylboronic acids typically features the boronic acid group (B(OH)2) attached to an aromatic ring. In compounds like 4-carboxyphenylboronic acid, solid-state structures have been reported showing different hydrates and interactions between functional groups (SeethaLekshmi & Pedireddi, 2007). These findings can provide insights into the structural aspects of 4-Propoxyphenylboronic acid.
Chemical Reactions and Properties
Phenylboronic acids, including 4-Propoxyphenylboronic acid, participate in various chemical reactions such as Suzuki-Miyaura cross-coupling, which is widely used in creating carbon-carbon bonds in organic synthesis. These reactions are facilitated by the unique ability of the boronic acid group to react with halide-containing compounds.
Physical Properties Analysis
While specific data on 4-Propoxyphenylboronic acid is scarce, phenylboronic acids generally exhibit solid-state structures and can form different hydrates when crystallized from various solvents. These physical properties affect their solubility, crystallinity, and overall stability (SeethaLekshmi & Pedireddi, 2007).
Chemical Properties Analysis
The chemical properties of 4-Propoxyphenylboronic acids, like other arylboronic acids, include their acidity, reactivity towards electrophiles and nucleophiles, and their role as Lewis acids in catalysis. Arylboron compounds have been recognized as efficient acid catalysts in organic transformations (Ishihara & Yamamoto, 1999), which could be relevant to the chemical properties of 4-Propoxyphenylboronic acid.
Applications De Recherche Scientifique
Réaction de couplage croisé de Suzuki-Miyaura
L'acide 4-propoxyphénylboronique est utilisé dans la réaction de couplage croisé de Suzuki-Miyaura . Cette réaction est un type de processus de couplage croisé catalysé par le palladium, qui permet la formation de liaisons carbone-carbone par la réaction d'acides organoboroniques avec des halogénures organiques .
Synthèse de dérivés d'obovatol
Le composé est utilisé dans la synthèse de dérivés d'obovatol . Ces dérivés ont été trouvés pour présenter une activité antiplaquettaire, ce qui peut être bénéfique dans la prévention des maladies cardiovasculaires .
3. Préparation de thiazoles et d'oxazoles bis-arylés L'this compound est utilisé dans la préparation de thiazoles et d'oxazoles bis-arylés . Ces composés sont des agonistes sélectifs du récepteur activé par les proliférateurs de peroxysomes δ (PPARδ) . PPARδ est un récepteur nucléaire qui joue un rôle crucial dans le métabolisme des lipides, l'inflammation et d'autres processus physiologiques .
Applications de détection
Les acides boroniques, y compris l'this compound, sont de plus en plus utilisés dans divers domaines de la recherche, y compris les applications de détection . Ils interagissent avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure, ce qui conduit à leur utilité dans diverses applications de détection .
Manipulation et modification des protéines
L'interaction clé des acides boroniques avec les diols permet leur utilisation dans divers domaines allant du marquage biologique, de la manipulation des protéines et de la modification
Mécanisme D'action
Target of Action
4-Propoxyphenylboronic acid is primarily used as a reactant in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis . The primary target of this compound is the palladium catalyst used in the reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, 4-Propoxyphenylboronic acid interacts with the palladium catalyst through a process called transmetalation . During this process, the boron atom in the boronic acid transfers its attached organic group (in this case, the 4-propoxyphenyl group) to the palladium atom . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key step in many biochemical pathways, particularly in the synthesis of biologically and pharmacologically active molecules . The reaction allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Pharmacokinetics
It’s known that the stability of boronic acids like 4-propoxyphenylboronic acid can be influenced by factors such as ph and temperature . These factors can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of the action of 4-Propoxyphenylboronic acid in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds, including biologically and pharmacologically active molecules .
Action Environment
The action of 4-Propoxyphenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and tolerant of various functional groups . The reaction conditions, such as temperature, solvent, and the presence of a base, can significantly affect the efficiency of the reaction . Furthermore, the stability of boronic acids can be influenced by factors such as pH and temperature , which can affect the compound’s action, efficacy, and stability.
Safety and Hazards
Orientations Futures
Boronic acids, including 4-Propoxyphenylboronic acid, are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications. They are also used in biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Propriétés
IUPAC Name |
(4-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKFEJKZYHYKSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403479 | |
| Record name | 4-Propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186497-67-6 | |
| Record name | 4-Propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Propoxyphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B65121.png)

![4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid](/img/structure/B65125.png)





![2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene](/img/structure/B65141.png)
![6-Fluoro-2-[(phenylmethyl)amino]-4(1H)-pyrimidinone](/img/structure/B65142.png)
![Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B65143.png)
